molecular formula C13H24O10S B10778034 Methyl-2-S-(alpha-D-mannopyranosyl)-2-thio-alpha-D-mannopyranoside

Methyl-2-S-(alpha-D-mannopyranosyl)-2-thio-alpha-D-mannopyranoside

Katalognummer: B10778034
Molekulargewicht: 372.39 g/mol
InChI-Schlüssel: WAYOKHSZGNFKSX-ZEEOCKJESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl-2-S-(alpha-D-mannopyranosyl)-2-thio-alpha-D-mannopyranoside is a complex carbohydrate derivative It is composed of two mannopyranosyl units linked through a sulfur atom, with a methyl group attached to one of the mannopyranosyl units

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-2-S-(alpha-D-mannopyranosyl)-2-thio-alpha-D-mannopyranoside typically involves the following steps:

    Glycosylation Reaction: The initial step involves the glycosylation of a mannopyranosyl donor with a suitable acceptor in the presence of a catalyst.

    Thioether Formation:

    Methylation: The final step involves the methylation of the mannopyranosyl unit using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale glycosylation and thioether formation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography might be employed to ensure the efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl-2-S-(alpha-D-mannopyranosyl)-2-thio-alpha-D-mannopyranoside can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The methyl group or other substituents can be replaced with different functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiolates can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted mannopyranosyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex carbohydrate derivatives.

    Biology: Studied for its interactions with proteins and enzymes, particularly those involved in carbohydrate metabolism.

    Medicine: Investigated for its potential as a therapeutic agent or as a component of drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl-2-S-(alpha-D-mannopyranosyl)-2-thio-alpha-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom and the mannopyranosyl units play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl-2-S-(alpha-D-glucopyranosyl)-2-thio-alpha-D-glucopyranoside: Similar structure but with glucose units instead of mannose.

    Methyl-2-S-(alpha-D-galactopyranosyl)-2-thio-alpha-D-galactopyranoside: Similar structure but with galactose units instead of mannose.

Uniqueness

Methyl-2-S-(alpha-D-mannopyranosyl)-2-thio-alpha-D-mannopyranoside is unique due to the presence of mannose units, which can confer different biological properties compared to glucose or galactose derivatives. The sulfur atom also adds to its uniqueness, potentially affecting its reactivity and interactions with biological molecules.

Eigenschaften

Molekularformel

C13H24O10S

Molekulargewicht

372.39 g/mol

IUPAC-Name

(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C13H24O10S/c1-21-12-11(9(19)7(17)4(2-14)22-12)24-13-10(20)8(18)6(16)5(3-15)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12+,13-/m1/s1

InChI-Schlüssel

WAYOKHSZGNFKSX-ZEEOCKJESA-N

Isomerische SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)S[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Kanonische SMILES

COC1C(C(C(C(O1)CO)O)O)SC2C(C(C(C(O2)CO)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.